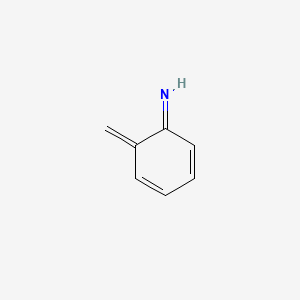

6-Methylenecyclohexa-2,4-dienimine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64372-87-8 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

6-methylidenecyclohexa-2,4-dien-1-imine |

InChI |

InChI=1S/C7H7N/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H2 |

InChI Key |

JTRAPHDTVNJQPR-UHFFFAOYSA-N |

SMILES |

C=C1C=CC=CC1=N |

Canonical SMILES |

C=C1C=CC=CC1=N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 6 Methylenecyclohexa 2,4 Dienimine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies have been instrumental in elucidating the fundamental properties of 6-Methylenecyclohexa-2,4-dienimine. These studies employ sophisticated computational models to predict and analyze the behavior of electrons within the molecule, offering a detailed picture of its stability and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the ground state geometries and energies of molecules like this compound. nih.govmdpi.com DFT calculations, often using hybrid functionals such as B3LYP, have been employed to optimize the molecular structure, predicting bond lengths and angles. mdpi.comnih.gov These calculations provide a foundational understanding of the molecule's shape and the energetic landscape of its ground state. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that can be compared with experimental data where available. nih.gov

| Computational Method | Property | Value |

| DFT/B3LYP | Optimized Geometry | Planar |

| DFT/B3LYP | C-C Bond Lengths (ring) | ~1.35-1.45 Å |

| DFT/B3LYP | C=N Bond Length | ~1.28 Å |

| DFT/B3LYP | C=C (exocyclic) Bond Length | ~1.34 Å |

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy in characterizing the electronic structure, researchers turn to ab initio methods. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous description of electron correlation, which is essential for a precise understanding of the molecule's electronic states. While computationally more demanding than DFT, ab initio methods offer benchmark-quality data on the electronic structure of this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comufla.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comresearchgate.net The energies and shapes of these orbitals in this compound provide crucial information about its reactivity towards electrophiles and nucleophiles. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a relatively small gap indicates its high reactivity. nih.gov This gap can be correlated with various reactivity descriptors, such as chemical hardness and softness. mdpi.comirjweb.com A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The principles of orbital symmetry play a critical role in predicting the outcomes of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. numberanalytics.com The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, can be applied to predict whether a pericyclic reaction involving this compound is thermally or photochemically allowed. udel.edu For instance, in cycloaddition reactions, the symmetry of the HOMO of one reactant and the LUMO of the other determines the stereochemical outcome. numberanalytics.com The Diels-Alder reaction, a type of [4+2] cycloaddition, is a thermally allowed process governed by these orbital symmetry rules. ox.ac.uk

Investigation of Aromaticity and Antiaromaticity in Dienimine Systems

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. Aromatic compounds, which follow Hückel's rule (4n+2 π electrons), are particularly stable. wikipedia.org In contrast, antiaromatic compounds, with 4n π electrons, are highly unstable and reactive. wikipedia.orgmasterorganicchemistry.com The planarity of the ring is a key requirement for both aromaticity and antiaromaticity. masterorganicchemistry.comsaskoer.ca Non-aromatic compounds are those that are not cyclic or fail to meet the other criteria for aromaticity or antiaromaticity. youtube.com The dienimine ring in this compound possesses 6 π-electrons within the cyclic system, which would suggest aromatic character. However, the presence of the exocyclic methylene (B1212753) group disrupts the continuous conjugation of the benzene (B151609) ring, leading to a system that is best described as a cross-conjugated dienamine rather than a truly aromatic species. Computational studies help to quantify the degree of aromaticity or lack thereof by analyzing magnetic criteria (such as nucleus-independent chemical shifts) and geometric parameters. Some molecules will adopt a non-planar geometry to avoid the instability associated with antiaromaticity. wikipedia.org

Conformational Analysis and Tautomeric Equilibria

The structural flexibility and potential for tautomerism are central to understanding the chemical behavior of this compound. Computational chemistry provides powerful tools to explore these aspects at a molecular level.

Computational Determination of Preferred Conformers

The initial step in a computational investigation involves determining the most stable three-dimensional arrangements of the molecule, known as conformers. For this compound, this would involve rotation around single bonds and potential puckering of the cyclohexadiene ring.

Theoretical calculations, primarily using Density Functional Theory (DFT) methods, are the standard for such investigations. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule can be systematically scanned to locate all energy minima, which correspond to stable conformers. For analogous systems, it has been shown that the planarity of the ring and the orientation of the exocyclic methylene and imine groups are critical factors in determining the preferred conformations.

While specific data for this compound is not available, a hypothetical study would likely identify several low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| I | Planar Ring, syn orientation | 0.00 |

| II | Planar Ring, anti orientation | 1.5 |

| III | Boat-like Ring, syn orientation | 3.2 |

| IV | Boat-like Ring, anti orientation | 4.8 |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Energy Barriers for Conformational Interconversions

Once the stable conformers are identified, the next step is to calculate the energy barriers that separate them. These barriers, or transition states, determine the rates of interconversion between different conformers. Transition state theory, combined with the calculated barrier heights, allows for the prediction of the dynamics of conformational change.

Computational methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are employed to locate the transition state structures and their corresponding energies. For a molecule like this compound, the energy barriers would be associated with the rotation of the exocyclic methylene group and the inversion of the ring.

Theoretical Prediction of Ring-Chain Tautomerism and Isomerization Pathways

A key feature of this compound is its potential to exhibit tautomerism. Specifically, it can exist in equilibrium with its aromatic tautomer, 2-methylaniline, through a process of proton transfer. This type of tautomerism is analogous to the well-studied keto-enol and imine-enamine equilibria.

Computational studies on similar Schiff bases have shown that the relative stability of the tautomers is highly dependent on the electronic nature of substituents and the surrounding environment. DFT calculations can be used to determine the relative energies of the this compound and 2-methylaniline tautomers. The reaction pathway for the tautomerization, involving an intramolecular proton transfer, can also be mapped out, and the energy barrier for this process can be calculated. This barrier is a crucial parameter for understanding the kinetics of the tautomeric equilibrium.

Furthermore, isomerization pathways, such as the (E/Z) isomerization around the C=N double bond, can also be investigated computationally. The energy difference between the isomers and the activation energy for their interconversion provide insight into the molecule's structural dynamics.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While static quantum chemical calculations provide information on stable structures and energy barriers, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule.

Gas-Phase Dynamics

In the gas phase, the intrinsic dynamics of an isolated this compound molecule can be simulated. By solving Newton's equations of motion, MD simulations can track the atomic movements over time. This allows for the observation of conformational changes, vibrational motions, and the exploration of the potential energy surface in real-time. Such simulations can validate the findings from static calculations and provide a more complete picture of the molecule's flexibility and the timescales of different dynamic processes.

Solvent Effects on Conformational Preferences and Reactivity

The behavior of this compound in solution is expected to be significantly different from its gas-phase behavior due to interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent effects.

By surrounding the molecule with a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), the simulations can capture the influence of the solvent on conformational preferences and tautomeric equilibria. For instance, polar solvents are known to stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. MD simulations can quantify these effects by calculating the free energy profile of tautomerization in different solvents. This would reveal how the solvent shifts the equilibrium between this compound and its 2-methylaniline tautomer.

Advanced Synthetic Strategies for 6 Methylenecyclohexa 2,4 Dienimine and Its Analogues

Rational Design of Precursors and Retrosynthetic Approaches

The effective synthesis of a target molecule hinges on the logical selection of starting materials and a well-thought-out retrosynthetic analysis. This section explores the strategic disconnection of the 6-methylenecyclohexa-2,4-dienimine framework to identify viable precursors.

Utilizing Cyclohexanone (B45756) and Cyclohexa-2,4-dienone Derivatives

A primary retrosynthetic disconnection of this compound points towards cyclohexanone and cyclohexa-2,4-dienone derivatives as logical precursors. These six-membered carbocycles provide a robust foundation upon which the requisite unsaturation and functional groups can be installed.

The synthesis of functionalized cyclohexanones can be achieved through various modern synthetic methods, including tandem photocatalyzed annulations. For instance, a [5+1] cycloaddition strategy allows for the construction of α,β-disubstituted cyclic ketones under mild conditions, offering a convergent route to complex cyclohexanone products. These products can then serve as versatile intermediates for further functionalization towards the target dienimine.

Furthermore, the direct synthesis of cyclohexa-1,3-dienes from the cascade reactions of allenic ketones or allenoates with amines and enones presents another avenue. This method facilitates the in-situ generation of an enaminone intermediate, which then undergoes a [3+3] annulation to furnish a substituted cyclohexa-1,3-diene ring system. The presence of amino and carbonyl functionalities in the resulting product provides handles for subsequent conversion to the dienimine.

While direct conversion of these precursors to this compound is a complex challenge, the strategic functionalization of cyclohexanone and cyclohexa-2,4-dienone derivatives remains a cornerstone of synthetic planning. The introduction of an exocyclic methylene (B1212753) group and the formation of the imine can be envisioned through a sequence of olefination and condensation reactions, respectively.

| Precursor Type | Synthetic Approach | Key Features |

| Cyclohexanone Derivatives | Tandem Photocatalyzed Annulation | Convergent synthesis of substituted cyclohexanones. |

| Cyclohexa-1,3-diene Derivatives | Cascade Reaction of Allenic Ketones/Allenoates | In-situ generation of enaminone and [3+3] annulation. |

Strategies Involving Pyridine (B92270) and Dihydropyridine (B1217469) Scaffolds

An alternative and powerful retrosynthetic approach involves the use of pyridine and dihydropyridine scaffolds. These nitrogen-containing heterocycles can be viewed as pre-functionalized precursors, where the nitrogen atom is already incorporated into the six-membered ring.

The synthesis of highly substituted pyridines can be accomplished through a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated imines and alkynes. mdpi.com This method proceeds through dihydropyridine intermediates, which are key to this synthetic strategy. mdpi.com The versatility of this approach allows for the introduction of various substituents on the pyridine ring, which can then be further manipulated. mdpi.com

Dihydropyridines, particularly 1,4-dihydropyridines (1,4-DHPs), are well-established as valuable intermediates in the synthesis of numerous biologically active compounds and natural products. rsc.org Their inherent reactivity allows for transformations that can lead to the desired dienimine structure. For instance, the oxidation of DHPs can generate pyridinium (B92312) species, which could potentially be precursors to the target molecule through subsequent dealkylation and rearrangement. mdpi.com

Furthermore, the synthesis of functionalized dihydropyridines can be achieved through multicomponent reactions, such as the ternary condensation of malononitrile, aldehydes, and monothiomalonamide to yield 1,4-dihydropyridine-2-thiolates. rsc.org These highly functionalized DHPs offer multiple points for chemical modification.

| Scaffold | Synthetic Strategy | Key Intermediates |

| Pyridine | C-H Alkenylation/Electrocyclization/Aromatization | Dihydropyridines |

| Dihydropyridine | Multicomponent Condensation Reactions | Functionalized 1,4-Dihydropyridines |

Novel Methodologies for Dienimine Formation

The direct formation of the dienimine moiety often requires specialized catalytic methods to control reactivity and achieve high selectivity. This section highlights modern catalytic approaches that have shown promise in the synthesis of dienimines and related structures.

Catalytic Approaches (e.g., Iridium-Catalyzed Reductive Activation)

Iridium catalysis has emerged as a powerful tool in organic synthesis, enabling a range of transformations including reductive aminations and dearomatization reactions. One notable application is the iridium-catalyzed reductive activation of pyridinium salts or related nitrogen-containing heterocycles. While direct synthesis of this compound via this method is not explicitly reported, the principles of iridium-catalyzed dearomative allylation of 2-pyridinyl benzoates to furnish chiral N-substituted 2-pyridones showcases the potential of this approach. rsc.org This reaction proceeds with high atom economy and excellent enantioselectivity, demonstrating the ability of iridium catalysts to generate complex chiral cyclic structures from simple aromatic precursors. rsc.org

The mechanism often involves the formation of an iridium-hydride species that facilitates the reduction of the heterocyclic ring, leading to a reactive intermediate that can be trapped by a suitable nucleophile or undergo further rearrangement. The direct asymmetric reductive amination of ketones catalyzed by iridium complexes also highlights the utility of this metal in forming C-N bonds with high stereocontrol. nih.gov

Organocatalytic Dienamine Activation Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Dienamine catalysis, a key activation mode within organocatalysis, involves the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde or ketone to form a nucleophilic dienamine intermediate. rsc.orgnih.gov This strategy has been widely employed in a variety of cascade reactions to construct complex molecular architectures. mdpi.comrsc.orgnih.gov

The activation of α,β-unsaturated aldehydes through dienamine formation allows for remote functionalization at the γ- and ε-positions. rsc.org This approach has been successfully applied in cycloaddition reactions, where the dienamine acts as the diene component. nih.gov

A key feature of many organocatalytic reactions is the in situ generation of reactive intermediates, such as dienamines. researchgate.netresearchgate.net This strategy avoids the need to synthesize and isolate potentially unstable species. In the context of dienamine catalysis, the dienamine is formed reversibly in the reaction mixture from the starting aldehyde/ketone and the amine catalyst.

This transient dienamine can then react with a suitable electrophile in a variety of cascade sequences. For example, organocatalytic cascade reactions involving a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing have been used to synthesize highly functionalized hydroisoquinolines. rsc.org While not directly yielding this compound, these complex transformations demonstrate the power of in situ generated dienamine intermediates to rapidly build molecular complexity from simple starting materials. mdpi.comrsc.org The principles of these cascade reactions, which often involve the formation of multiple C-C and C-heteroatom bonds in a single pot, provide a conceptual framework for the design of synthetic routes to the target dienimine.

| Catalytic Approach | Activation Mode | Key Features |

| Iridium Catalysis | Reductive Activation / Dearomatization | High atom economy, excellent enantioselectivity. |

| Organocatalysis | Dienamine Activation | Remote functionalization, cascade reactions. |

| In Situ Generation | Transient Dienamine Formation | Avoids isolation of unstable intermediates, enables complex cascades. |

Stereoselective Formation of Dienimine Species

The stereoselective formation of this compound species is a formidable challenge due to their high reactivity. However, recent advances in catalysis have provided powerful tools to control the stereochemical outcome of their generation and subsequent reactions. Both transition-metal catalysis and organocatalysis have emerged as leading strategies for the enantioselective synthesis of complex heterocyclic scaffolds derived from these dienimine intermediates. nih.gov

Catalytic asymmetric transformations involving in situ generated aza-o-QMs often rely on the use of chiral catalysts, such as those based on chiral Brønsted acids, Lewis acids, N-heterocyclic carbenes (NHCs), and transition metal complexes. researchgate.netrsc.org These catalysts can create a chiral environment around the transient dienimine, directing the approach of a nucleophile or a reaction partner to a specific face of the molecule. For instance, the copper(I)-catalyzed [4+2] cycloaddition of aza-o-QMs with bicyclic alkenes has been shown to produce tetrahydroquinoline-fused bicycles with high diastereoselectivity. rsc.org In such reactions, the catalyst can play a dual role: promoting the formation of the aza-o-QM intermediate and accelerating the subsequent stereoselective cycloaddition. rsc.org

Organocatalytic approaches have also proven highly effective. Chiral phosphoric acids, for example, can act as Brønsted acids to activate precursors and facilitate the enantioselective 1,4-hydrophosphination of in situ generated aza-o-QMs. researchgate.net This methodology provides access to chiral 2-aminobenzyl derivatives, which are valuable building blocks in medicinal chemistry. The precise control over regio- and stereoselectivity from a common substrate remains a significant area of research, with some methods allowing for switchable divergent asymmetric synthesis by simply modifying reaction parameters or the substituents on the starting materials. nih.gov

| Catalyst Type | Reaction | Stereoselectivity | Ref. |

| Copper(I) | [4+2] Cycloaddition | High diastereoselectivity | rsc.org |

| Chiral Phosphoric Acid | 1,4-Hydrophosphination | High enantioselectivity | researchgate.net |

| (S)-iPr-Quinox/Pd | Alkene Dialkoxylation | Excellent enantioselectivity | nih.gov |

| Chiral N-heterocyclic Carbene | Various | High enantioselectivity | rsc.org |

Photochemical Generation Methods

Photochemical reactions offer a mild and efficient alternative for the generation of this compound and its analogues. rsc.orgnih.gov These methods often proceed under neutral conditions and allow for spatial and temporal control over the formation of these reactive intermediates. longdom.org Traditional methods for generating aza-o-QMs often required harsh conditions such as pyrolysis or strong acids/bases, which can limit their synthetic utility. jrchen-group.comlongdom.org

Visible-light photoredox catalysis has recently emerged as a powerful strategy for the in situ formation of aza-o-QMs from readily available precursors like 2-vinylanilines. jrchen-group.comlongdom.org This approach involves the generation of radical intermediates under mild conditions, which then lead to the formation of the desired dienimine species. This method has been successfully applied in multicomponent reactions to synthesize densely functionalized indoles. longdom.org

Another photochemical route involves the photodeamination or photomethanolysis of suitably substituted precursors. rsc.org For example, quinone methide precursors incorporated into peptide structures have been shown to undergo photochemical activation to form the corresponding quinone methides, which can then react with various nucleophiles. rsc.org Laser flash photolysis studies have been instrumental in detecting these transient species and characterizing their reactivity. rsc.orgacs.org The photochemical generation of o-naphthoquinone methides from naphthalenemethanol derivatives has also been well-documented, with the transient species being trapped by nucleophiles or undergoing cycloaddition reactions. acs.org

| Precursor Type | Photochemical Method | Generated Species | Ref. |

| 2-Vinylanilines | Visible-light photoredox catalysis | Aza-ortho-quinone methide | jrchen-group.comlongdom.org |

| Tyrosine-containing peptides | Photodeamination/Photomethanolysis | Quinone methide | rsc.org |

| Naphthalenemethanol derivatives | Dehydration | o-Naphthoquinone methide | acs.org |

| ortho-Alkylarenols | Visible-light-induced oxidation | ortho-Quinone methide | acs.org |

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is of great interest as the substituents can significantly influence the stability, reactivity, and biological activity of the resulting compounds. Strategic placement of functional groups on the dienimine core allows for the fine-tuning of its properties and the construction of a wide array of complex molecules.

The inherent reactivity of this compound, characterized by an electrophilic exocyclic carbon and a nucleophilic nitrogen/oxygen atom, dictates the regioselectivity of its reactions. nih.gov Nucleophiles typically attack the exocyclic methylene carbon, leading to the formation of 2-aminobenzyl derivatives. This reactivity has been exploited in various synthetic transformations.

One notable strategy for achieving regioselectivity involves the use of magnesium phenolates in reactions with ortho-quinone methides. The coordination of the transient quinone methide with the magnesium ion directs the alkylation to the ortho position of the phenolate. rsc.org The construction of ortho-alkylated hydroquinone, catechol, and resorcinol (B1680541) derivatives with differentially protected hydroxyl groups presents a significant synthetic challenge, and methods that control regioselectivity are highly valuable. acs.org

In the context of cycloaddition reactions, the dienimine can act as a diene or a dienophile depending on the substitution pattern and the reaction partner. For instance, inverse-electron-demand aza-Diels-Alder reactions of in situ generated aza-o-QMs with electron-rich alkenes provide a diastereoselective route to functionalized tetrahydroquinolines. nih.gov

The introduction of chiral centers during the synthesis of substituted this compound analogues is a key objective for accessing enantiomerically pure compounds. As discussed in section 3.2.2.2, asymmetric catalysis is the most powerful tool for achieving stereochemical control.

Substrate-controlled asymmetric reactions have also been demonstrated. The use of chiral enol ethers in three-component coupling reactions with in situ generated ortho-quinone methides can lead to the formation of chromanes with excellent diastereoselectivity. nih.gov However, the limited availability of chiral starting materials can be a drawback of this approach.

The diastereoselective synthesis of highly substituted cyclohexanones has been achieved through cascade inter-intramolecular double Michael additions, demonstrating how complex stereochemical arrays can be constructed in a single operation. nih.gov Similarly, highly stereoselective syntheses of fused heterocycles with multiple stereocenters have been developed using tandem internal redox reaction/inverse electron-demand hetero-Diels-Alder reaction sequences. rsc.org These methods showcase the ability to construct complex 6/7/6-fused heterocyclic structures with high control over their stereochemistry. rsc.org

Synthetic Challenges and Future Directions in Dienimine Synthesis

Despite the significant progress in the synthesis of this compound and its analogues, several challenges remain. The high reactivity and transient nature of these intermediates often necessitate their in situ generation, which can complicate reaction optimization and scale-up. acs.org The development of methods for the generation of these species under even milder and more user-friendly conditions is an ongoing pursuit.

A major challenge lies in expanding the scope of precursors that can be used to generate these dienimines. While methods starting from anilines, phenols, and their derivatives are well-established, the development of novel starting materials could open up new avenues for synthetic diversification. Furthermore, achieving absolute control over regioselectivity and stereoselectivity, especially in the construction of multiple stereocenters, remains a key objective. nih.gov

Future directions in this field will likely focus on the development of novel catalytic systems with higher efficiency and selectivity. The application of these synthetic strategies to the total synthesis of complex natural products containing the this compound motif or its derivatives is also a prominent area of research. Moreover, a deeper mechanistic understanding of the formation and reactivity of these transient species, aided by computational studies and advanced spectroscopic techniques, will undoubtedly fuel further innovation in their synthetic applications. nih.gov The domestication of these highly reactive intermediates continues to be a central theme, with the ultimate goal of harnessing their synthetic potential in a predictable and controlled manner. acs.org

Mechanistic Studies of 6 Methylenecyclohexa 2,4 Dienimine Reactivity

Pericyclic Reactions Involving 6-Methylenecyclohexa-2,4-dienimine

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are characterized by the simultaneous reorganization of bonding electrons and are governed by the principles of orbital symmetry. msu.eduuh.edu this compound, with its conjugated π-electron system, is a versatile substrate for various pericyclic reactions, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements.

Electrocyclic Ring Closure Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. masterorganicchemistry.commasterorganicchemistry.com The reverse of this process is known as electrocyclic ring opening. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound and its derivatives, a 6π-electrocyclization can occur.

Under thermal conditions, 6π-electron systems undergo a disrotatory ring closure. masterorganicchemistry.comstereoelectronics.orglibretexts.org This means that the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) during the formation of the new σ-bond. masterorganicchemistry.comstereoelectronics.org Conversely, photochemical 6π-electrocyclization proceeds via a conrotatory process, where the substituents rotate in the same direction. masterorganicchemistry.comlibretexts.org

The stereochemistry of the product is a direct consequence of the mode of cyclization. For instance, the thermal electrocyclization of (2Z)-hexa-2,4,5-trienals, which are structurally related to the carbon framework of this compound, leads to the formation of alkylidene-2H-pyrans. researchgate.net The corresponding Schiff bases can undergo a similar cyclization to form alkylidenepyridines. researchgate.net The activation energies for these reactions are influenced by steric interactions between substituents on the ring. researchgate.net

| Reactant System | Reaction Type | Conditions | Mode of Rotation | Product Type |

| 6π-electron system | Electrocyclic Ring Closure | Thermal | Disrotatory | Cyclic compound |

| 6π-electron system | Electrocyclic Ring Closure | Photochemical | Conrotatory | Cyclic compound |

| (2Z)-Hexa-2,4,5-trienals | 6π-Electrocyclization | Thermal | Disrotatory | Alkylidene-2H-pyrans |

| Schiff bases of (2Z)-Hexa-2,4,5-trienals | 6π-Electrocyclization | Thermal | Disrotatory | Alkylidenepyridines |

Cycloaddition Reactions (e.g., [4+2] Diels-Alder)

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and involves a conjugated diene reacting with a dienophile to form a six-membered ring. youtube.com this compound contains a conjugated triene system and can participate as the 4π component in Diels-Alder reactions.

When the diene and dienophile are part of the same molecule, an intramolecular cycloaddition can occur, leading to the formation of polycyclic systems. msu.edu For example, a derivative of this compound, 6,6-spiroepoxycyclohexa-2,4-dienone, has been shown to undergo an intramolecular Diels-Alder reaction. rsc.org In this case, a tethered dienophile reacts with the diene portion of the molecule to form a tricyclic adduct, which serves as a key intermediate in the synthesis of complex natural products like (±)-platencin. rsc.org

This compound and its analogs can react with external dienophiles in intermolecular [4+2] cycloaddition reactions. These reactions are typically thermally initiated and proceed through a concerted mechanism. youtube.com The dienophile adds across the 1,4-positions of the diene system within the this compound framework. The feasibility and rate of these reactions are influenced by the electronic nature of both the diene and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

Diels-Alder reactions are known for their high stereospecificity and regioselectivity. The stereochemistry of the dienophile is retained in the product. youtube.com In reactions involving this compound, the approach of the dienophile can be influenced by the substituents on the ring, leading to a preference for one stereoisomer over another.

Regioselectivity refers to the orientation of the dienophile when it adds to an unsymmetrical diene. Computational studies, such as those using molecular electron density theory (MEDT), can predict the regioselectivity of cycloaddition reactions. nih.gov For instance, in the [3+2] cycloaddition of a nitrone with an alkyne, the analysis of conceptual density functional theory (CDFT) indices helps in predicting the global electronic flux and the favored regioisomeric product. nih.gov Similar principles apply to the [4+2] cycloadditions of this compound, where the electronic properties of the interacting atoms determine the regiochemical outcome.

| Cycloaddition Type | Reactants | Key Feature | Product |

| Intramolecular [4+2] | 6,6-Spiroepoxycyclohexa-2,4-dienone | Diene and dienophile in the same molecule | Tricyclic adduct |

| Intermolecular [4+2] | This compound + Dienophile | Reaction between two separate molecules | Bicyclic adduct |

Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond migrates across a π-system to a new position. uh.edu These reactions are classified by the order [i,j], which denotes the number of atoms in each fragment over which the σ-bond moves. uh.edu

While specific examples of sigmatropic rearrangements directly involving the parent this compound are not extensively documented in the provided search results, the general principles of sigmatropic shifts can be applied to its potential reactivity. For instance, a msu.edustereoelectronics.org-sigmatropic hydrogen shift is thermally allowed and proceeds suprafacially in a 6-electron system. uh.edu If a hydrogen atom were appropriately positioned on the methylene (B1212753) group or the ring of a substituted this compound, such a rearrangement could potentially occur.

A related and well-studied class of sigmatropic rearrangements are the researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. youtube.com The Cope rearrangement involves a 1,5-diene, and the Claisen rearrangement involves an allyl vinyl ether or its nitrogen-containing analog. youtube.com The enolate ions of certain cyclic ketones have been shown to undergo Cope rearrangements. rsc.org Given the structural features of this compound, derivatives could be designed to undergo such rearrangements, providing pathways to novel molecular architectures.

| Sigmatropic Rearrangement | Description | Electron System | Allowed Thermal Process |

| msu.edustereoelectronics.org-Hydrogen Shift | Migration of a hydrogen atom across a 5-atom π-system | 6-electron | Suprafacial |

| researchgate.netresearchgate.net (Cope/Claisen) | Reorganization of a 1,5-diene or its heteroatomic analog | 6-electron | Suprafacial-Suprafacial |

Rearrangement Pathways and Isomerizations

The intrinsic reactivity of this compound, a key intermediate in various chemical transformations, is characterized by its propensity to undergo rearrangement and isomerization reactions. These pathways are crucial in understanding its stability and the formation of various products.

The transformation between dienimine and dienone structures is a significant aspect of the chemistry of this compound derivatives. In the presence of water, 4-methylenecyclohexa-2,5-dienimine (B1259020), a related isomer, undergoes rapid hydrolysis to form 4-(hydroxymethyl)phenol. This reaction highlights the susceptibility of the dienimine moiety to convert to a more stable dienone or its subsequent products under aqueous conditions. The rearrangement can be influenced by substituents on the aromatic ring and the nitrogen atom. For instance, in a study of 6-[(5-tert-Butyl-2-hydroxyanilino)methylene]cyclohexa-2,4-dienone, an intramolecular hydrogen bond was observed where the proton is transferred from the phenol (B47542) oxygen to the azomethine nitrogen, favoring a specific tautomeric form. nih.gov This demonstrates how subtle structural features can dictate the equilibrium between different rearranged forms.

Proton transfer is a fundamental process governing the tautomerization of this compound and its derivatives. Tautomerization, the migration of a proton accompanied by the switching of a single bond and adjacent double bond, is often catalyzed by acids or bases. youtube.com In the context of related imines, the process typically involves a two-step mechanism rather than a direct intramolecular proton transfer, which is energetically unfavorable due to a strained four-membered ring transition state. youtube.com

Acid-catalyzed tautomerization involves initial protonation of the imine nitrogen, followed by deprotonation at an adjacent carbon to form the enamine tautomer. youtube.com

Base-catalyzed tautomerization proceeds via initial deprotonation of an alpha-carbon, forming an intermediate anion, which is then protonated at the nitrogen. youtube.com

The rate of these tautomerizations can be significantly influenced by the pH of the environment.

Reactions with Nucleophiles and Electrophiles

The dual reactivity of the this compound scaffold, possessing both nucleophilic and electrophilic centers, allows for a diverse range of reactions.

The imine functional group (C=N) in this compound is susceptible to nucleophilic attack. This reaction is a cornerstone of imine chemistry, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the imine carbon. nih.govunizin.orglibretexts.org The general mechanism for nucleophilic addition to imines often begins with the attack of the nucleophile on the electrophilic imine carbon. unizin.orglibretexts.org This is typically followed by protonation of the nitrogen atom to yield the final addition product. unizin.orglibretexts.org

The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more susceptible to attack by even weak nucleophiles. unizin.orglibretexts.orgyoutube.com The process is generally reversible. unizin.orgyoutube.com A wide variety of nucleophiles can participate in these reactions, including amines, thiols, and phosphorus-containing compounds. nih.govresearchgate.net For example, primary amines add to imines to form aminals, while secondary amines can lead to different products. unizin.orglibretexts.org The efficiency and outcome of the nucleophilic addition can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions to Imines

| Nucleophile | Product Type | Catalyst | Reference |

|---|---|---|---|

| Primary Amine | Aminal | Acid | unizin.orglibretexts.org |

| P-Nucleophiles | α-Aminophosphonates | Organocatalyst | researchgate.net |

While the imine group is electrophilic, the extended π-system of the cyclohexa-2,4-dienyl ring can act as a nucleophile, reacting with electrophiles. The electron-rich diene system is susceptible to attack by various electrophilic reagents. The regioselectivity of such an attack would be influenced by the electronic effects of the methylene-imine substituent and any other groups present on the ring. Quantum mechanical calculations on related cyclohexylamine (B46788) derivatives have been used to assess their reactivity towards electrophiles, indicating that such computational methods can predict the susceptibility of different sites within the molecule to electrophilic attack. repec.org

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound and related compounds is governed by the absorption of light, leading to electronically excited states with distinct reactivity. While specific photochemical studies on this compound are not extensively detailed in the provided search results, the general principles of chromophores containing similar structural motifs, such as dienones and imines, can provide insight.

Upon absorption of UV-Vis light, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state.

Intersystem Crossing (ISC): Transition to a triplet excited state.

Photochemical Reaction: Isomerization, rearrangement, or reaction with other molecules.

Non-radiative Decay: Return to the ground state via vibrational relaxation (heat).

The extended π-conjugation in this compound suggests it would absorb in the UV region. The excited state dynamics would likely involve complex potential energy surfaces with the possibility of conical intersections, which are critical for understanding ultrafast non-radiative decay pathways and photochemical product formation. The specific reaction pathways, such as electrocyclization or cis-trans isomerization around the double bonds, would depend on the nature of the excited state (e.g., n,π* vs. π,π*) and the surrounding environment.

Photoinduced Rearrangements and Cyclizations

While direct photochemical studies on this compound are not extensively documented, its reactivity can be inferred from analogous systems like o-quinone methides and related precursors. The generation of these reactive intermediates is often achieved through photochemical pathways. nih.gov For instance, o-quinone imines can be generated photochemically from corresponding o-azidophenol precursors. acs.orgnih.gov

Once formed, the photoexcited this compound is expected to undergo a variety of rearrangements and cyclizations, driven by the relaxation of the electronically excited state. A plausible reaction, by analogy to photochemically generated o-quinone methides, is an intramolecular electrocyclic addition. nih.gov In one documented case, a substituted o-quinone methide derived from 3-phenylisocoumaranone undergoes such a cyclization as part of a pathway to form xanthene. nih.gov This suggests that the dienimine system of this compound could similarly cyclize, leading to the formation of new heterocyclic ring systems. The precise nature of these rearrangements is dictated by the electronic distribution in the excited state and the energetic accessibility of various reaction pathways.

Conical Intersections and Non-Adiabatic Dynamics

The fate of a molecule after absorbing light is largely governed by its non-adiabatic dynamics, particularly the passage through conical intersections. wikipedia.orglibretexts.org A conical intersection is a point on a potential energy surface where two electronic states (e.g., the first excited state, S₁, and the ground state, S₀) become degenerate. wikipedia.org These points act as efficient "funnels" for rapid, non-radiative decay from an excited electronic state back to the ground state. wikipedia.orguci.edu In the vicinity of a conical intersection, the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. wikipedia.org

For photoexcited imines, conical intersections are critical mechanistic features that often dictate the reaction outcomes and quantum yields. researchgate.net While specific computational data for this compound is not available, its photochemical behavior is expected to be controlled by such phenomena. Upon photoexcitation, the molecule would move from the Franck-Condon region of the excited state potential energy surface towards a conical intersection. The geometry of the molecule at this intersection point and the topography of the potential energy surface in its vicinity would determine the subsequent reaction pathway on the ground state surface. uci.edu This rapid internal conversion is a key reason for the photostability of many organic molecules, including DNA bases, as it provides a swift route to dissipate the absorbed energy without leading to chemical reactions. wikipedia.orgresearchgate.net The dynamics of this process are inherently non-adiabatic, meaning the system does not remain on a single adiabatic potential energy surface throughout the event. libretexts.org

Kinetic and Thermodynamic Control in Dienimine Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. nih.gov A reaction is under kinetic control when it is irreversible under the given conditions (e.g., low temperature); the major product will be the one that forms the fastest, i.e., the one with the lowest activation energy. researchgate.net Conversely, a reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established; the major product will be the most stable one, regardless of its rate of formation. researchgate.net

The reactions of this compound and its analogues are subject to these principles. As highly electrophilic Michael acceptors, o-quinone methides (the oxygen analogues) react readily with nucleophiles. wikipedia.org A computational study on the alkylation of purine (B94841) bases by the parent o-quinone methide illustrates how product stability, and thus the governing control mechanism, is highly dependent on the reaction environment. nih.gov The stability of the resulting adducts can be significantly altered by the solvent, shifting the balance between kinetic and thermodynamic products. nih.gov

For example, density functional theory calculations on the reaction of o-quinone methide with 9-methylguanine (B1436491) and 9-methyladenine (B15306) show that the stability of the adducts is markedly reduced in water compared to the gas phase. nih.gov This suggests that some adducts, while readily formed (kinetic control), may not be the most stable products at equilibrium (thermodynamic control), and their formation can be reversible in a protic solvent like water. nih.gov The data indicates that alkylations at certain sites are kinetically controlled, while modifications at other sites are the result of thermodynamic equilibration. nih.gov This principle is fundamental to understanding the selectivity of reactions involving the transient but highly reactive this compound.

| Reactant | Alkylation Site | ΔGsolv (kcal/mol) | Interpretation |

|---|---|---|---|

| 9-methylguanine | N7 | -2.8 | Moderately stable thermodynamic product |

| 9-methylguanine | N2 (exo-amino) | N/A (Implied thermodynamic) | Result of thermodynamic equilibration |

| 9-methyladenine | O⁶ | +1.4 | Unstable in water; likely a transient or kinetic product |

| 9-methyladenine | N6 (exo-amino) | N/A (Implied thermodynamic) | Result of thermodynamic equilibration |

Sophisticated Spectroscopic and Advanced Analytical Characterization Techniques for 6 Methylenecyclohexa 2,4 Dienimine

Elucidation of Transient Dienimine Species

Due to their high reactivity, species like 6-Methylenecyclohexa-2,4-dienimine often appear as transient intermediates in chemical reactions. Their direct detection and characterization are crucial for understanding reaction mechanisms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time, providing insights into kinetics, mechanisms, and the formation of transient species. chemrxiv.orgrsc.org By carrying out a reaction directly within the NMR spectrometer or circulating the reaction mixture through the probe, chemists can track the disappearance of reactants and the appearance of products and intermediates. researchgate.netrsc.org

For reactions involving the formation of dienimines, ¹H NMR spectroscopy can monitor the characteristic signals of the starting materials and products. For instance, in a related imine formation reaction, the concentration of the starting phenylenediamine was observed to decrease over time, while the concentrations of the mono- and diimine products increased, demonstrating the typical behavior of a two-step reaction. magritek.com This approach allows for the determination of reaction kinetics and can reveal the presence of short-lived intermediates that might otherwise go undetected. magritek.com More advanced techniques, such as rapid injection or stopped-flow NMR, can be employed to study rapid kinetics and directly observe reactive intermediates. researchgate.net Paramagnetic relaxation enhancement (PRE) NMR has also been shown to be a valuable method for detecting and characterizing low-population transient intermediates in macromolecular binding events under equilibrium conditions. nih.gov

Table 1: Representative ¹H NMR Signals for Monitoring Imine Formation This table is illustrative, based on a similar imine formation reaction, as specific in situ data for this compound is not readily available.

| Species | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenylenediamine (reactant) | Aromatic C-H | 6.54 | s |

| Monoimine (intermediate) | Aromatic C-H | 6.80 | m |

| Diimine (product) | Aromatic C-H | 7.06 | m |

| Isobutyraldehyde (reactant) | Aldehyde C-H | 9.60 | d |

| Monoimine (intermediate) | Imine C-H | 7.80 | d |

| Diimine (product) | Imine C-H | 8.10 | d |

Data adapted from a study on diimine formation from phenylenediamine and isobutyraldehyde. magritek.com

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are indispensable for studying the electronic and structural dynamics of molecules on extremely short timescales (femtoseconds to picoseconds). nih.govrsc.org These methods are crucial for understanding the photophysical and photochemical processes of reactive species like this compound following light absorption. dtic.mil

Upon photoexcitation, molecules enter an excited state, from which they can undergo various processes like fluorescence, internal conversion, intersystem crossing, or chemical reactions. nih.gov Fs-TA spectroscopy uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes in absorption as the molecule evolves in the excited state. researchgate.netresearchgate.net This allows for the direct observation of excited-state lifetimes, charge-transfer processes, and the formation of transient species. nih.govmdpi.com For example, studies on related systems like perylene-diimides (PDIs) have used fs-TA to reveal sub-picosecond coherent exciton (B1674681) transport and subsequent diffusive transport, linking these dynamics to the material's nanoscale morphology. nih.gov Such techniques could be applied to this compound to map its excited-state potential energy surface and understand its photoreactivity. digitellinc.commdpi.com

Table 2: Key Parameters from Ultrafast Spectroscopy This table presents typical parameters obtained from fs-TA experiments on related organic molecules, illustrating the type of data generated.

| Parameter | Description | Typical Value Range |

|---|---|---|

| τ₁ (Fast Component) | Represents initial, often coherent, relaxation processes like vibrational cooling or solvent relaxation. | 100 fs - 10 ps |

| τ₂ (Slow Component) | Represents subsequent processes like intersystem crossing, charge separation, or return to the ground state. | 10 ps - several ns |

| λmax (Transient Absorption) | Wavelength of maximum absorption of the excited state or transient species. | Varies by molecule |

Matrix isolation is a technique used to trap and study highly reactive species, such as free radicals, carbenes, and transient molecules like this compound. ruhr-uni-bochum.de The method involves co-depositing the species of interest, or a precursor that can be photolytically converted to it, with a vast excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically 10-40 K). ruhr-uni-bochum.de

This process creates a rigid, inert matrix that isolates the reactive molecules from one another, preventing reactions and allowing for their spectroscopic characterization over an extended period. ruhr-uni-bochum.de The trapped species can then be studied using various spectroscopic methods, most commonly infrared (IR) and UV-Vis spectroscopy. The low temperature and inert environment minimize spectral broadening, resulting in highly resolved spectra that provide detailed structural information. Photochemical reactions can also be induced in the matrix by irradiating the sample with light of a specific wavelength, allowing the study of reaction pathways and the identification of subsequent intermediates. ruhr-uni-bochum.de

Advanced Nuclear Magnetic Resonance (NMR) Studies

While in situ NMR is excellent for monitoring reactions, advanced NMR techniques provide deeper structural insights into the molecule itself, provided it can be stabilized or studied in a suitable form.

Two-dimensional (2D) NMR spectroscopy is a cornerstone of modern structural elucidation, providing information about connectivity between atoms through chemical bonds or through space. epfl.ch For a molecule like this compound, 2D NMR would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com It would be used to trace the connectivity of protons around the cyclohexadienimine ring and to the methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH). epfl.chsdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons.

Table 3: Expected 2D NMR Correlations for this compound This table is a hypothetical representation of the expected correlations that would be used for structural confirmation.

| Proton (¹H) | COSY Correlations (Coupled ¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (Correlated ¹³C) |

|---|---|---|---|

| H2 | H3 | C2 | C4, C6 |

| H3 | H2, H4 | C3 | C1, C5 |

| H4 | H3, H5 | C4 | C2, C6 |

| H5 | H4 | C5 | C1, C3 |

| H7 (exo-methylene) | (none) | C7 | C1, C2, C6 |

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. nih.gov Since this compound is highly reactive, studying it in a crystalline form (if one could be prepared, perhaps as a salt or complex) or adsorbed onto a surface could provide a means of stabilization. ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous material. nih.gov

The primary technique used is Cross-Polarization Magic-Angle Spinning (CP/MAS). rsc.org Magic-angle spinning is used to average out anisotropic interactions that broaden signals in the solid state, leading to sharper, more solution-like spectra. Cross-polarization enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. researchgate.net ¹³C CP/MAS spectra are highly sensitive to the local molecular environment, including conformation and intermolecular packing. nih.gov Therefore, different crystalline forms of a compound will yield distinct spectra. nih.govresearchgate.net This technique would be invaluable for confirming the structure of this compound if it were successfully isolated in a solid form.

Computational NMR Chemical Shift Predictions for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, but the interpretation of complex spectra can be challenging. Computational chemistry offers a powerful solution by predicting NMR parameters, which can then be compared with experimental data for structural verification. nih.gov For this compound, this approach is invaluable for assigning the correct signals to the specific protons (¹H) and carbons (¹³C) in its unique quinoid-like structure.

Modern computational prediction of NMR chemical shifts primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov The accuracy of these predictions is critically dependent on several factors, including the choice of the functional and basis set, as well as the inclusion of environmental effects like solvation. researchgate.netvu.nl

Recent advancements have also seen the rise of machine learning models, particularly Graph Neural Networks (GNNs), for NMR prediction. nih.govarxiv.org These data-driven methods leverage large databases of experimentally determined NMR spectra, such as NMRShiftDB, to learn the complex relationship between molecular structure and chemical shifts. nih.govarxiv.org GNN-based models have demonstrated remarkable accuracy, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts, rivaling or even surpassing the accuracy of some DFT methods at a fraction of the computational cost. arxiv.org

By calculating the expected ¹H and ¹³C NMR spectra for this compound, researchers can:

Confirm the connectivity by matching predicted shifts to the experimental spectrum.

Resolve ambiguities in signal assignment, especially for the closely spaced olefinic protons.

Provide strong evidence for the proposed structure over other potential isomers.

Table 1: Computational Methods for NMR Chemical Shift Prediction

| Method | Approach | Key Considerations | Typical Accuracy (MAE) |

|---|

| DFT-GIAO | Ab initio quantum mechanical calculation of nuclear magnetic shielding. nih.gov | Choice of functional (e.g., B3LYP, PBE0), basis set (e.g., 6-31G(d)), and inclusion of solvent models (e.g., PCM). nih.govresearchgate.net | ¹H: ~0.2-0.3 ppm ¹³C: ~2-5 ppm | | Graph Neural Networks (GNN) | Machine learning model trained on large spectral databases. nih.govarxiv.org | Quality and size of the training dataset; model architecture. arxiv.org | ¹H: ~0.16-0.22 ppm arxiv.org ¹³C: ~1.3-2.1 ppm arxiv.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of its key structural motifs: the imine (C=N), the exocyclic methylene (C=CH₂), and the conjugated diene system (C=C-C=C).

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Strong, characteristic absorptions would be expected for the C=N and C=C stretching vibrations.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it complementary to IR. The C=C bonds of the cyclohexadiene ring are expected to produce strong Raman signals.

The specific frequencies of these vibrations provide diagnostic information. For instance, the C=N stretch typically appears in the 1690–1640 cm⁻¹ region, while conjugated C=C stretches are found around 1650–1600 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons (both on the ring and the methylene group) would appear above 3000 cm⁻¹. Analysis of these characteristic frequencies allows for a confident assessment of the functional groups present, confirming the proposed structure of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretch | 3500–3300 | Medium-Weak | Medium |

| C-H (sp²) | Stretch | 3100–3000 | Medium | Strong |

| C=N (Imine) | Stretch | 1690–1640 | Strong | Medium |

| C=C (Diene) | Conjugated Stretch | 1650–1600 | Medium-Strong | Strong |

| C=C (Methylene) | Stretch | ~1650 | Medium | Strong |

| C-H | Out-of-plane bend | 1000–650 | Strong | Weak |

Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. In the context of studying this compound, MS can be used to confirm its formation in a reaction mixture and to identify potential byproducts or intermediates. By tracking the appearance of the ion corresponding to the target molecule's mass, one can monitor the progress of a synthesis.

While standard mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₇H₇N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass (e.g., C₆H₅NO or C₈H₁₁). The experimental measurement of an accurate mass that matches the theoretical value for C₇H₇N provides unequivocal evidence for the compound's elemental composition.

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇N |

| Nominal Mass | 105 Da |

| Monoisotopic (Exact) Mass | 105.057849 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 105) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The resulting fragmentation pattern acts as a molecular fingerprint.

The fragmentation of this compound would be expected to proceed through logical pathways, such as the loss of small, stable neutral molecules. Analyzing these fragments helps to piece together the original structure, confirming the connectivity of the atoms. For example, the loss of hydrogen cyanide (HCN, 27 u) is a common fragmentation pathway for nitrogen-containing aromatic and quasi-aromatic rings.

Table 4: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 105.0578 | H• (Hydrogen radical) | [C₇H₆N]⁺ | 104.0500 |

| 105.0578 | HCN (Hydrogen cyanide) | [C₆H₆]⁺ | 78.0469 |

| 105.0578 | C₂H₂ (Acetylene) | [C₅H₅N]⁺ | 79.0422 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides an unambiguous and highly detailed model of a molecule, including bond lengths, bond angles, and torsional angles. mdpi.com

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern yields an electron density map, from which the positions of the individual atoms can be determined.

For this compound, an X-ray crystal structure would definitively confirm:

The non-aromatic, cyclohexadiene ring structure.

The planarity or deviation from planarity of the six-membered ring.

The precise bond lengths of the C=N, C=C, and C-C bonds, which can provide insight into the degree of electron delocalization. This is particularly useful for distinguishing between different tautomeric forms in related systems. scite.ai

While obtaining suitable crystals of reactive intermediates can be challenging, a successful crystallographic analysis provides the gold standard for structural proof. mdpi.com

Role of 6 Methylenecyclohexa 2,4 Dienimine As a Crucial Intermediate in Complex Chemical Transformations

Intermediate in Organocatalytic Cascade Reactions

The in situ generation of 6-methylenecyclohexa-2,4-dienimine is a cornerstone of its utility, particularly in organocatalytic cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The dienimine, once formed from a stable precursor, acts as a highly reactive species that triggers a sequence of subsequent reactions.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs), in which three or more starting materials combine in a single operation, represent a powerful strategy for generating molecular complexity. encyclopedia.pub The transient nature of this compound makes it an ideal participant in such processes. In a typical organocatalytic three-component reaction, an α,β-unsaturated aldehyde and a dienophile can react in the presence of an amine catalyst to generate a reactive diene in situ. nih.gov

This concept can be extended to the generation of this compound. A precursor, such as an ortho-amino substituted benzyl (B1604629) alcohol or a related derivative, can be induced to eliminate a leaving group, forming the dienimine. This highly reactive intermediate is then immediately trapped by a dienophile present in the reaction mixture. This approach allows for the one-pot synthesis of complex polycyclic structures from simple, readily available starting materials. The key is the controlled, catalytic generation of the dienimine, which is consumed as soon as it is formed, driving the reaction forward and preventing undesired side reactions.

Role in Domino and Tandem Sequences

Domino and tandem reactions are a subset of cascade processes where subsequent transformations are a direct consequence of the functionality created in the preceding step. nih.gov this compound is an exemplary intermediate for initiating such sequences. A powerful strategy involves coupling its formation with an intramolecular cycloaddition.

For instance, a precursor molecule containing a tethered dienophile (an alkene or alkyne) can be designed. Upon generation of the this compound moiety, the molecule is perfectly primed for an intramolecular Diels-Alder reaction. This domino sequence rapidly builds molecular complexity, forming multiple rings and stereocenters in a single, highly controlled transformation. Research has demonstrated that o-quinone methide N-alkenylimines, generated in situ, can undergo intramolecular cyclization to afford benzo[c]quinolizidine derivatives in moderate yields.

A prominent example of such a tandem sequence is the palladium-catalyzed carboamination/Diels-Alder reaction. In this process, a bromodiene is coupled with an amine bearing two pendant alkene groups. This initial step forms an intermediate that can be viewed as a precursor to a dienimine-like structure, which then undergoes an intramolecular Diels-Alder cycloaddition to yield complex polycyclic nitrogen heterocycles with high diastereoselectivity.

Table 1: Domino Intramolecular Diels-Alder Reaction

| Precursor Type | Intermediate | Product Type | Ring System Formed |

|---|---|---|---|

| o-[N-(trimethylsilyl)-N-alkenylamino]benzyltrimethylammonium halide | This compound with an N-alkenyl substituent | Benzo[c]quinolizidine | Fused Polycyclic |

Intermediacy in Biomimetic Transformations

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. nih.gov Many natural products are believed to be formed through biosynthetic pathways involving cascade reactions. The this compound intermediate, and its oxygen-containing analog o-quinone methide, are key players in bio-inspired synthetic strategies. rsc.org

The generation of these intermediates under mild, often enzyme-catalyzed or base-catalyzed, conditions mimics potential biological processes. rsc.org For example, the biogenesis of certain benzopyran natural products is hypothesized to involve a hetero-Diels-Alder reaction between an in situ generated o-quinone methide and an olefin. nih.gov Synthetic chemists have successfully applied this biomimetic approach. By developing efficient methods to generate o-quinone methide intermediates from precursors like o-methyleneacetoxy-phenols, they have achieved the total synthesis of natural products such as (+/-)-Alboatrin and (+/-)-Lucidene. nih.govnih.gov These syntheses provide strong experimental support for the proposed biosynthetic pathways and highlight the power of using biomimetic logic to devise synthetic routes. rsc.org

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for a wide array of heterocyclic structures, which are prevalent in pharmaceuticals and biologically active natural products. Its ability to act as a potent electrophile and a 1-azadiene for cycloaddition reactions is the foundation of its synthetic versatility.

Synthesis of Nitrogen-Containing Polycycles

Nitrogen-containing polycycles are a common structural motif in a vast number of alkaloids and other bioactive molecules. The intramolecular Diels-Alder reaction of N-alkenyl substituted 6-methylenecyclohexa-2,4-dienimines is a particularly powerful method for their construction. By varying the length and substitution pattern of the tethered alkenyl chain, a variety of fused and bridged ring systems can be accessed.

One method involves the 1,4-elimination from o-[N-(trimethylsilyl)-N-alkylamino]benzyltrimethylammonium halides, induced by a fluoride (B91410) source, to generate the reactive dienimine in situ. If the N-alkyl group contains a double bond at an appropriate distance, it can intercept the dienimine intramolecularly to form complex polycyclic alkaloids, such as the core structure of gephyrotoxin. This strategy demonstrates a direct path from a simple aromatic precursor to a complex, multi-ring system.

Table 2: Methods for Nitrogen-Containing Polycycle Synthesis

| Method | Precursor | Catalyst/Inducer | Key Step | Product Class |

|---|---|---|---|---|

| Intramolecular Diels-Alder | o-[N-(trimethylsilyl)-N-alkenylamino]benzyltrimethylammonium halide | Fluoride Anion (e.g., CsF) | Intramolecular [4+2] Cycloaddition | N-Containing Polycycles (e.g., Benzo[c]quinolizidine) |

Formation of Bridged Bicyclic Amine Products

Beyond fused ring systems, this compound intermediates can be harnessed to create more complex and sterically demanding bridged bicyclic amines. These structures are of significant interest in drug discovery. Domino protocols provide an efficient route to these frameworks. nih.gov

An innovative approach involves an intramolecular C-H amination strategy. While not directly forming the dienimine as an intermediate, related strategies that construct bridged aza-cycles highlight the trend towards complex amine synthesis. A more direct conceptual link involves generating the dienimine and having a nucleophilic carbon atom elsewhere in the molecule attack one of the double bonds in the cyclohexadiene ring, leading to a bridged system after subsequent bond formations. This type of transformation, while mechanistically complex, showcases the potential of harnessing the inherent reactivity of the dienimine ring system to forge challenging carbon-nitrogen and carbon-carbon bonds in a single cascade.

Understanding Elusive Intermediates in Catalysis and Reaction Design

The study of highly reactive, short-lived intermediates is a cornerstone of modern organic chemistry, providing deep insights into reaction mechanisms and paving the way for the design of novel and efficient catalytic processes. Among these fleeting species, this compound, often referred to as aza-ortho-quinone methide (aza-o-QM), has emerged as a critical intermediate in a variety of complex chemical transformations. researchgate.netnih.govjrchen-group.com Its inherent instability, driven by the propensity to re-aromatize, makes it a powerful electrophile and a valuable synthon for the construction of complex nitrogen-containing molecules. researchgate.netrsc.org

The transient nature of aza-o-QMs makes their direct observation and characterization challenging. northwestern.edunih.gov Consequently, their existence is often inferred through trapping experiments and computational modeling. These intermediates are typically generated in situ under specific catalytic conditions, and their immediate consumption in subsequent reaction steps prevents their isolation. jrchen-group.comthieme-connect.com The ability to generate and control the reactivity of these elusive intermediates is a significant achievement in reaction design, enabling the synthesis of intricate molecular architectures that would be difficult to access through other means. researchgate.netnih.gov

The chemistry of aza-o-QMs has seen significant advancements through various catalytic strategies, including transition-metal catalysis, organocatalysis, and photoredox catalysis. nih.govjrchen-group.com These methods allow for the formation of aza-o-QMs under mild conditions, which is crucial for their application in stereoselective synthesis. researchgate.net For instance, the development of enantioselective catalytic processes that proceed via aza-o-QM intermediates has opened up new avenues for the synthesis of chiral heterocycles, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov

A prime example of the synthetic utility of this compound is its role as a reactive diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. thieme-connect.comrsc.orgrsc.org In these transformations, the aza-o-QM intermediate reacts with a suitable dienophile to construct complex fused-ring systems, such as tetrahydroquinolines, in a highly stereocontrolled manner. rsc.orgresearchgate.net The success of these reactions hinges on the careful orchestration of the generation of the aza-o-QM and its subsequent trapping, highlighting the importance of understanding the factors that govern the stability and reactivity of this elusive intermediate.

Computational studies have played a vital role in elucidating the electronic structure, stability, and reactivity of aza-o-QMs. northwestern.edu These theoretical investigations provide valuable information on reaction barriers and the thermodynamics of intermediate formation, guiding the experimental design of new catalytic systems. For example, computational work has shed light on the critical role of the base in the formation of aza-o-QMs, revealing that the choice of base can significantly impact the kinetics and thermodynamics of the reaction. northwestern.edu

The following table summarizes key research findings related to the generation and reactivity of this compound and its derivatives in catalytic transformations, showcasing the diverse approaches to harnessing the synthetic potential of this elusive intermediate.

| Catalyst/Method | Reaction Type | Substrates | Key Findings |

| Copper(I) oxide (Cu₂O) | [4+2] Cycloaddition | Aza-ortho-quinone methides and bicyclic alkenes | The Cu(I) catalyst promotes the formation of the aza-o-QM intermediate and accelerates the subsequent cycloaddition, leading to tetrahydroquinoline-fused bicycles with high diastereoselectivity. rsc.org |

| Visible Light Photoredox Catalysis | Multicomponent Cascade | Alkenylanilines, halides, and sulfur ylides | A radical-mediated strategy for the in situ generation of aza-o-QMs from readily available starting materials, enabling the synthesis of diverse indole (B1671886) heterocycles. jrchen-group.com |

| Base-promoted | [4+2] Cycloaddition | N-(o-chloromethyl)aryl amides and azlactones | In situ generation of aza-o-QMs from N-(o-chloromethyl)aryl amides using a base, followed by reaction with azlactones to produce dihydroquinolinone frameworks in good yields. researchgate.net |